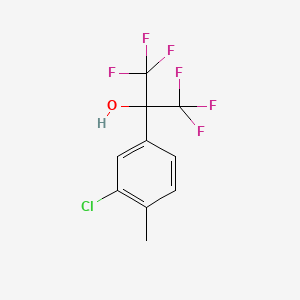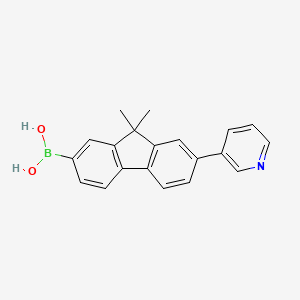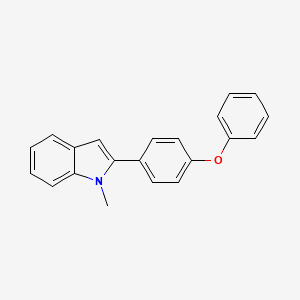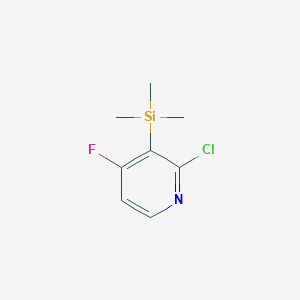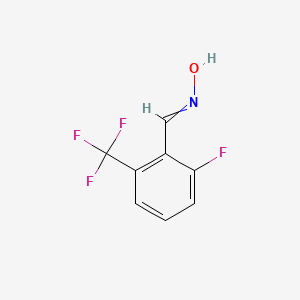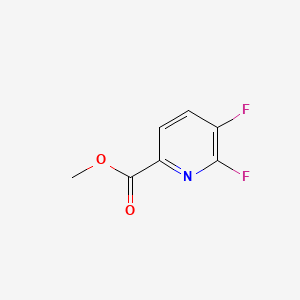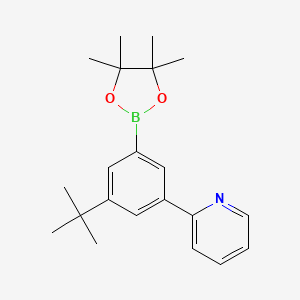
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their stability and versatility . This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester typically involves the borylation of an appropriate aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-(tert-Butyl)phenylboronic Acid Pinacol Ester
- 2-Pyridylboronic Acid Pinacol Ester
Uniqueness
3-(tert-Butyl)-5-(2-pyridyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both tert-butyl and pyridyl groups, which enhance its reactivity and stability compared to other boronic esters . The combination of these functional groups makes it particularly useful in complex organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C21H28BNO2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C21H28BNO2/c1-19(2,3)16-12-15(18-10-8-9-11-23-18)13-17(14-16)22-24-20(4,5)21(6,7)25-22/h8-14H,1-7H3 |
InChI Key |
SLYUTAYMYWJWMA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


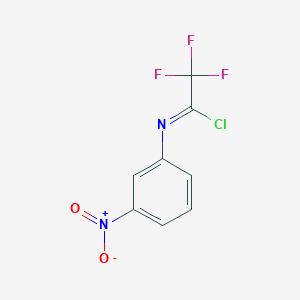

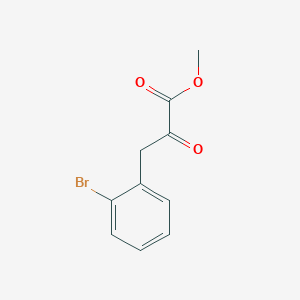
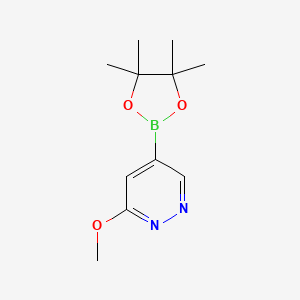
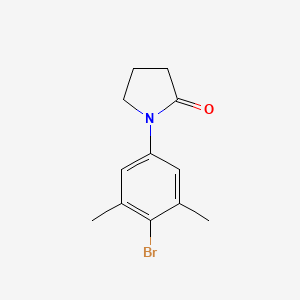
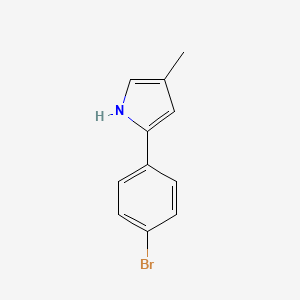
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)
